

An In-depth Technical Guide to the Spectroscopic Data of Disperse Yellow 232

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Compound of Interest

Compound Name: *Disperse Yellow 232*

Cat. No.: *B139963*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 232, with the chemical name 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one, is a fluorescent dye belonging to the coumarin class.^[1] While primarily utilized in the textile industry for dyeing polyester fibers, its inherent fluorescence and structural motifs present potential applications in biomedical research, including as a fluorescent probe. A thorough understanding of its spectroscopic properties is paramount for any such application. This guide provides a comprehensive summary of the available spectroscopic data for **Disperse Yellow 232** and outlines detailed experimental protocols for its characterization.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of **Disperse Yellow 232** is essential for its application and analysis.

Property	Value	Reference
CAS Number	35773-43-4	[1]
Molecular Formula	C ₂₀ H ₁₇ CIN ₂ O ₃	[2]
Molecular Weight	368.81 g/mol	[2] [3]
IUPAC Name	3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one	[2]
Melting Point	195-196 °C	[2]
Boiling Point	575.4 ± 60.0 °C at 760 Torr (Predicted)	[2]
Appearance	Fluorescent green-light yellow powder	[3]

Spectroscopic Data

The following tables summarize the key spectroscopic parameters for **Disperse Yellow 232**.

UV-Visible Absorption and Fluorescence Spectroscopy

Disperse Yellow 232 exhibits characteristic absorption and emission spectra, which are fundamental to its application as a fluorescent dye.

Parameter	Wavelength (nm)	Solvent/Conditions
Excitation Maximum (λ_{ex})	452	Not specified
Emission Maximum (λ_{em})	484	Not specified

Data sourced from BOC Sciences.[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed peak assignments are not publicly available, an NMR spectrum for **Disperse Yellow 232** is noted to exist in the Wiley Science Solutions' SpectraBase.[\[4\]](#) Researchers

requiring detailed structural confirmation are encouraged to consult this resource.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for **Disperse Yellow 232**, based on standard practices for coumarin derivatives.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λ_{max}) of **Disperse Yellow 232**.

Materials:

- **Disperse Yellow 232**
- Spectroscopic grade solvent (e.g., ethanol, DMSO, or chloroform)
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer

Procedure:

- Solution Preparation: Prepare a stock solution of **Disperse Yellow 232** in the chosen solvent at a concentration of approximately 1 mg/mL. From this, prepare a dilute working solution (e.g., 1-10 $\mu\text{g/mL}$) to ensure the absorbance reading is within the linear range of the instrument (typically 0.1-1.0 AU).
- Instrument Calibration: Use the pure solvent as a blank to calibrate the spectrophotometer to zero absorbance.
- Data Acquisition: Record the absorbance spectrum of the working solution over a wavelength range of approximately 200-600 nm.
- Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λ_{max}).

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima of **Disperse Yellow 232**.

Materials:

- **Disperse Yellow 232**
- Spectroscopic grade solvent
- Quartz cuvettes
- Spectrofluorometer

Procedure:

- Solution Preparation: Prepare a dilute solution of **Disperse Yellow 232** in the chosen solvent. The concentration should be low enough to avoid inner filter effects (absorbance at the excitation wavelength should be < 0.1).
- Excitation Spectrum: Set the emission monochromator to the expected emission maximum (e.g., 484 nm) and scan a range of excitation wavelengths (e.g., 350-470 nm). The wavelength that gives the highest emission intensity is the excitation maximum (λ_{ex}).
- Emission Spectrum: Set the excitation monochromator to the determined λ_{ex} (e.g., 452 nm) and scan the emission wavelengths over a suitable range (e.g., 460-600 nm). The wavelength with the highest fluorescence intensity is the emission maximum (λ_{em}).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation of **Disperse Yellow 232**.

Materials:

- **Disperse Yellow 232**
- Deuterated solvent (e.g., CDCl_3 or DMSO-d_6)
- NMR tubes
- NMR spectrometer

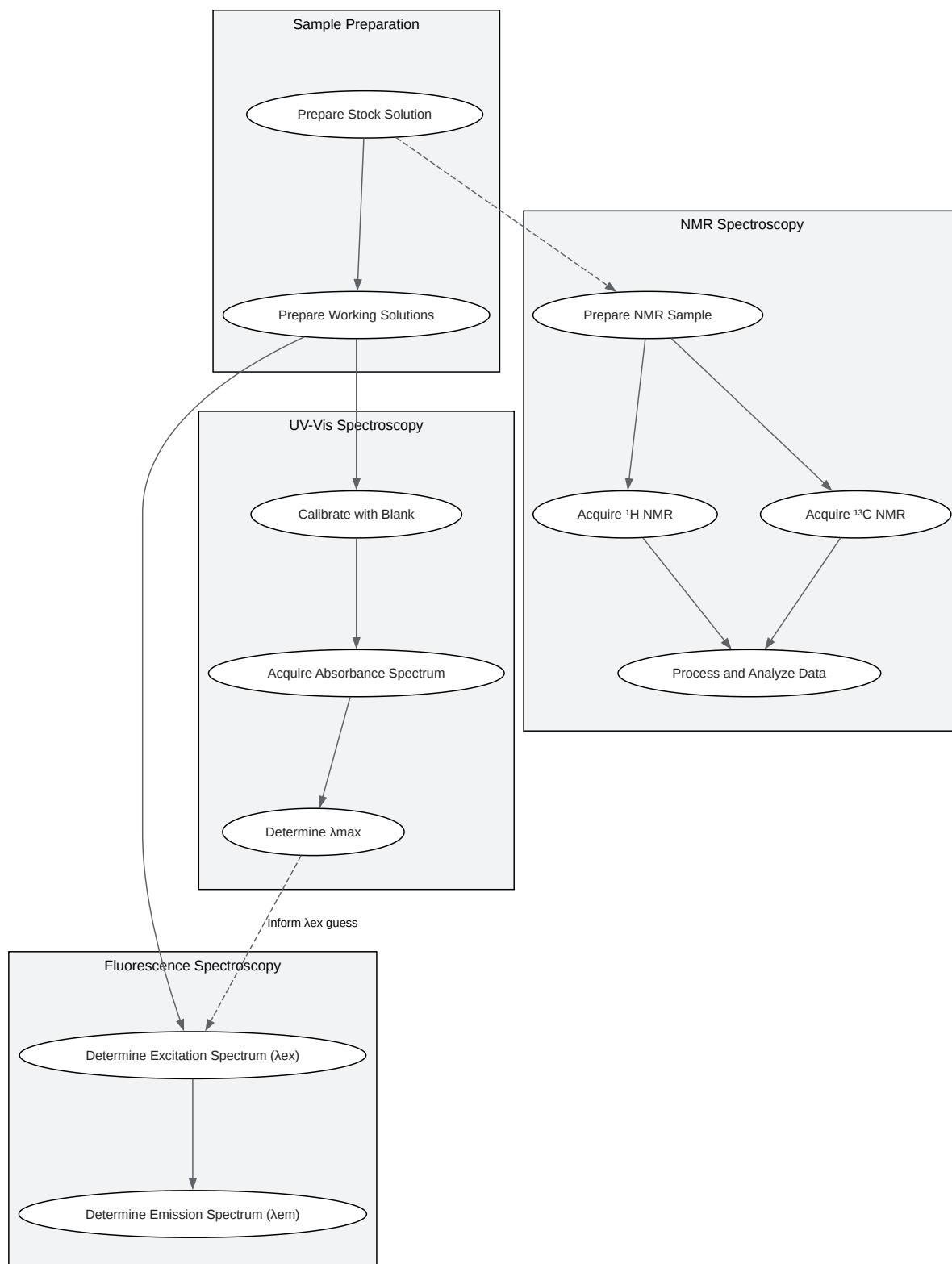
Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **Disperse Yellow 232** in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.
- ^1H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
- ^{13}C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ^{13}C , a greater number of scans will be required. A spectral width of 0-200 ppm is typical.
- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a disperse dye like **Disperse Yellow 232**.

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Workflow for Spectroscopic Characterization

Chemical Structure of Disperse Yellow 232

The structural formula of **Disperse Yellow 232** is presented below.

Structure of Disperse Yellow 232

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References

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